
(1,3-Dimethyl-1H-inden-1-yl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Dimethyl-1H-inden-1-yl)(trimethyl)silane is a chemical compound with the molecular formula C12H18Si. It consists of a silicon atom bonded to three methyl groups and an indenyl group. This compound is used in various laboratory settings and has applications in organic synthesis and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dimethyl-1H-inden-1-yl)(trimethyl)silane typically involves the reaction of 1,3-dimethylindene with trimethylchlorosilane in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by distillation or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and solvents to ensure cost-effectiveness and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(1,3-Dimethyl-1H-inden-1-yl)(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-containing group to a different oxidation state.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes .
Aplicaciones Científicas De Investigación
(1,3-Dimethyl-1H-inden-1-yl)(trimethyl)silane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which (1,3-Dimethyl-1H-inden-1-yl)(trimethyl)silane exerts its effects depends on its role in specific reactions. As a ligand, it can coordinate with metal centers, altering their electronic properties and facilitating catalytic activity. The silicon atom can also participate in various bonding interactions, influencing the reactivity and stability of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethylbis(indenyl)silane
- Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane
- Bis(1H-inden-1-yl)dimethylsilane
Uniqueness
(1,3-Dimethyl-1H-inden-1-yl)(trimethyl)silane is unique due to its specific structural features, including the presence of both indenyl and trimethylsilyl groups. This combination imparts distinct reactivity and properties, making it valuable in specialized applications such as catalysis and material science .
Propiedades
Número CAS |
185751-16-0 |
|---|---|
Fórmula molecular |
C14H20Si |
Peso molecular |
216.39 g/mol |
Nombre IUPAC |
(1,3-dimethylinden-1-yl)-trimethylsilane |
InChI |
InChI=1S/C14H20Si/c1-11-10-14(2,15(3,4)5)13-9-7-6-8-12(11)13/h6-10H,1-5H3 |
Clave InChI |
SGKQRNRLMGLDDN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(C2=CC=CC=C12)(C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


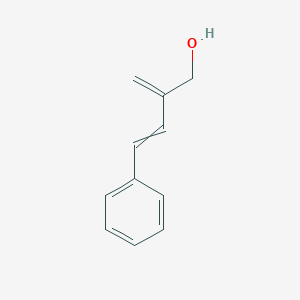
![N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide](/img/structure/B12560298.png)
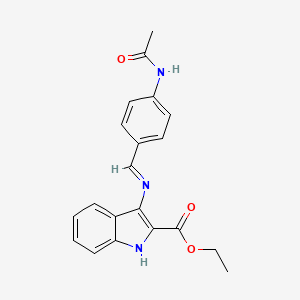

![10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12560326.png)

![4-[Imino(phenyl)methyl]morpholin-4-ium fluoride](/img/structure/B12560335.png)
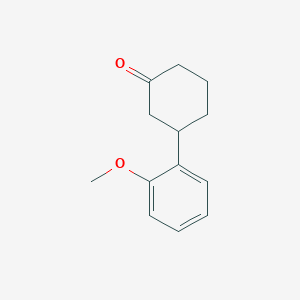

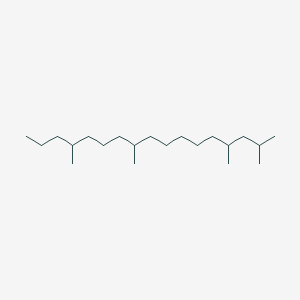
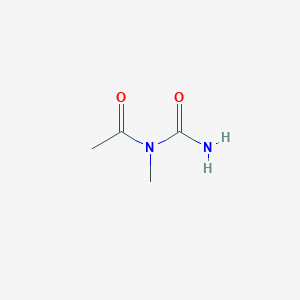

![3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12560361.png)

